molecular formula C21H23ClN8O B10929906 N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-{4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-yl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929906
M. Wt: 438.9 g/mol
InChI Key: MZCLLNBCPVUHGC-UHFFFAOYSA-N
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Description

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple pyrazole and pyridine rings

Preparation Methods

The synthesis of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves several steps:

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N~4~-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of N4-{4-CHLORO-1-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1H-PYRAZOL-5-YL}-6-CYCLOPROPYL-1-PROPYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H23ClN8O

Molecular Weight

438.9 g/mol

IUPAC Name

N-[4-chloro-2-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23ClN8O/c1-3-6-29-19-16(9-24-29)15(7-18(26-19)14-4-5-14)21(31)27-20-17(22)10-25-30(20)12-13-8-23-28(2)11-13/h7-11,14H,3-6,12H2,1-2H3,(H,27,31)

InChI Key

MZCLLNBCPVUHGC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=C(C=NN4CC5=CN(N=C5)C)Cl

Origin of Product

United States

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